molecular formula C7H8N2O B177300 2-Amino-4,5-dimethylfuran-3-carbonitrile CAS No. 5117-88-4

2-Amino-4,5-dimethylfuran-3-carbonitrile

Cat. No.: B177300
CAS No.: 5117-88-4
M. Wt: 136.15 g/mol
InChI Key: ACHDPRAJHGRGDC-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylfuran-3-carbonitrile is a heterocyclic compound with the molecular formula C7H8N2O. It is characterized by a furan ring substituted with amino, methyl, and nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyano-4,5-dimethylfuran with methyl acrylate under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylfuran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4,5-dimethylfuran-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylfuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Properties

IUPAC Name

2-amino-4,5-dimethylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHDPRAJHGRGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302744
Record name 2-Amino-4,5-dimethyl-3-furonitrile
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-88-4
Record name 2-Amino-4,5-dimethylfuran-3-carbonitrile
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Record name NSC 153310
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Record name 5117-88-4
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Record name 2-Amino-4,5-dimethyl-3-furonitrile
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Record name 2-Amino-4,5-dimethyl-3-furancarbonitrile
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Synthesis routes and methods

Procedure details

To a solution of malononitrile (28.2 g) in methanol (30 mL) is added a suspension of acetoin (25 g) in methanol (30 mL) and thereto is added dropwise diethylamine (11 mL) under ice-cooling (internal temp.: 10° C.). The mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into ice water (300 mL) and the precipitated crystals are collected by filtration to give 2-amino-4,5-dimethyl-3-furonitrile (28.91 g, yield; 75%) as colorless crystals.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-Amino-4,5-dimethyl-3-furancarbonitrile and what molecular information do they provide?

A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize the vibrational modes of 2-Amino-4,5-dimethyl-3-furancarbonitrile []. FTIR spectroscopy analyzes the absorption of infrared light by the molecule, providing information about the functional groups present. FT-Raman spectroscopy, on the other hand, examines the scattering of light by the molecule, offering insights into its vibrational and rotational modes. By comparing the experimental spectra with theoretically calculated frequencies, the researchers confirmed the optimized geometry and vibrational assignments for the molecule.

Q2: How was computational chemistry used to study 2-Amino-4,5-dimethyl-3-furancarbonitrile and what key molecular properties were investigated?

A2: Density Functional Theory (DFT) calculations using the 6-311++G(d,p) basis set were employed to study 2-Amino-4,5-dimethyl-3-furancarbonitrile []. This computational approach allowed the researchers to:

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